molecular formula C5H5Cl3O2 B1295804 2,2,2-Trichloroethyl acrylate CAS No. 44925-09-9

2,2,2-Trichloroethyl acrylate

Cat. No.: B1295804
CAS No.: 44925-09-9
M. Wt: 203.45 g/mol
InChI Key: JYNDMWZEMQAWTD-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl acrylate is an organic compound with the molecular formula C5H5Cl3O2. It is a colorless liquid that is primarily used in organic synthesis and polymer chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of various materials and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl acrylate can be synthesized through the esterification of acryloyl chloride with 2,2,2-trichloroethanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like benzene or toluene under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in the esterification reaction.

    Benzene or Toluene: Common solvents for the reaction.

    Acryloyl Chloride: Reactant used in the synthesis.

Major Products Formed

Scientific Research Applications

2,2,2-Trichloroethyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is highly reactive, allowing it to participate in polymerization and other addition reactions. The trichloroethyl group can undergo substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the acrylate group and the trichloroethyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring both polymerization and substitution reactions .

Properties

IUPAC Name

2,2,2-trichloroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNDMWZEMQAWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963306
Record name 2,2,2-Trichloroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44925-09-9
Record name 2-Propenoic acid, 2,2,2-trichloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A first solution including trichloroethanol (30 g, 201 mmol) and triethylamine (22.36 g, 221 mmol) dissolved in 50 g of diethylether was prepared. A second solution comprising acryloyl chloride (20 g, 221 mmol) dissolved in 50 g of diethylether was added dropwise to the first solution followed by stirring for four hours at room temperature. The resulting solution was then added to water, and the organic phase was extracted. The organic phase was distilled to yield 32.28 g of TCEA (78.9% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22.36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Yield
78.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of 2,2,2-Trichloroethyl acrylate and its polymers?

A1: this compound is a monomer that can be polymerized to form hard, transparent polymers [, ]. These polymers have been studied for their thermal properties, including their decomposition temperature and glass transition temperature []. The research also investigated the limiting oxygen index of the polymers, which is a measure of their flammability [].

Q2: How is this compound polymerized?

A2: The research indicates that this compound can be polymerized via radical polymerization using 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator []. This process can be carried out in bulk to produce solid blocks or in solution using benzene as a solvent [].

Q3: What is the significance of studying the aryl-substituted derivatives of this compound?

A3: Researchers synthesized and polymerized various aryl-substituted derivatives of this compound, including those with phenyl, 4-chlorophenyl, 4-bromophenyl, and 2,5-dichlorophenyl groups []. This approach allows for the investigation of how the structure of the aryl substituent influences the properties of the resulting polymers, such as their thermal stability and flammability [].

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